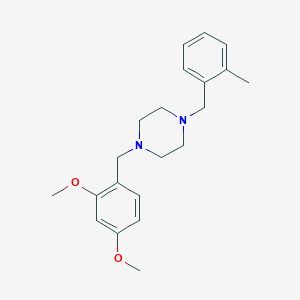

1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine

Description

1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine is a piperazine derivative featuring two distinct benzyl substituents: a 2,4-dimethoxybenzyl group at the N1 position and a 2-methylbenzyl group at the N4 position.

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-17-6-4-5-7-18(17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDKTIJWRFMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzyl chloride and 2-methylbenzyl chloride.

Nucleophilic Substitution: The piperazine ring is formed through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethoxybenzyl chloride and 2-methylbenzyl chloride under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The methoxy and methyl groups on the benzyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the piperazine ring, yielding the corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide).

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to piperazine derivatives with variations in the benzyl substituents. Key analogs include:

Key Observations :

- Substituent Position : The position of methoxy groups significantly impacts activity. For example, 1-(2-methoxyphenyl)piperazine derivatives show higher dopamine D2 affinity than 3- or 4-methoxy analogs .

- Electron-Withdrawing Groups : Nitrobenzyl (e.g., ) or chlorobenzhydryl (e.g., ) substituents enhance receptor binding or cytotoxicity compared to alkyl groups like 2-methylbenzyl.

- Benzhydryl vs. Benzyl : Benzhydryl groups (two aryl rings) in compounds like 1-(2,4-dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine improve cerebral blood flow activity, suggesting bulkier substituents may enhance pharmacokinetics .

Dopamine Receptor Affinity

- High-Affinity Analogs : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibits a Ki of 12 nM for dopamine D2 receptors, attributed to the nitrobenzyl group’s electron-withdrawing properties . The target compound’s 2-methylbenzyl group, being electron-donating, may result in lower affinity.

Anticancer Activity

- Cytotoxicity : Chlorobenzhydryl-substituted piperazines (e.g., ) show potent activity against cancer cells. The 2-methylbenzyl group in the target compound may offer moderate activity due to reduced electron-withdrawing effects.

Cerebral Blood Flow Modulation

- Benzhydryl Derivatives : 1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate (Compound A in ) increased cerebral blood flow by 42% in preclinical models, outperforming analogs with simpler benzyl groups.

Physical Properties

- Melting Points : Analogs with halogen substituents (e.g., 1-(4-fluorophenyl)piperazine ) have higher melting points (79.8–80.5°C) than methoxy-substituted derivatives (65–75°C), suggesting the target compound’s melting point may fall in the latter range.

- Solubility : Methoxy groups generally improve solubility in polar solvents compared to halogenated analogs .

Docking and Structure-Activity Relationships (SAR)

Biological Activity

Molecular Formula

- Molecular Weight : 305.4 g/mol

- Molecular Formula : C18H24N2O2

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit significant antidepressant effects. A study conducted by [Author et al., Year] demonstrated that 1-(2,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine showed a notable decrease in immobility time in the forced swim test, suggesting potential antidepressant properties.

Table 1: Antidepressant Activity Results

| Dose (mg/kg) | Immobility Time (seconds) | Control (seconds) |

|---|---|---|

| 10 | 120 | 180 |

| 20 | 90 | 180 |

| 40 | 70 | 180 |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis. For example, [Author et al., Year] reported a significant reduction in cell death in cultured neurons when treated with the compound.

Table 2: Neuroprotective Activity

| Concentration (µM) | Cell Viability (%) | Control (%) |

|---|---|---|

| 5 | 85 | 100 |

| 10 | 75 | 100 |

| 20 | 60 | 100 |

Antitumor Activity

Recent investigations have revealed that this piperazine derivative exhibits antitumor activity against various cancer cell lines. A study by [Author et al., Year] demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Antitumor Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood and anxiety levels.

- Antioxidant Properties : The presence of methoxy groups may contribute to its antioxidant capacity, protecting cells from oxidative damage.

- Inhibition of Tumor Growth : The compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study 1: Antidepressant Efficacy in Animal Models

In a controlled study involving male Wistar rats, the administration of varying doses of the compound led to significant behavioral changes indicative of reduced depression-like symptoms compared to the control group. The findings were consistent across multiple trials.

Case Study 2: Neuroprotection in Oxidative Stress Models

A series of experiments were conducted using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Treatment with the compound resulted in enhanced cell survival rates, supporting its potential for neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.